(4,5-Dimethoxy-2-nitrophenyl)methyl 4-nitrophenyl carbonate

Photochemical Biology Photoremovable Protecting Groups Chemical Biology

Researchers relying on NVOC-Cl for photocaging encounter HCl byproduct formation, moisture sensitivity, and unmonitored coupling. (4,5-Dimethoxy-2-nitrophenyl)methyl 4-nitrophenyl carbonate solves these by eliminating HCl liberation and enabling real-time spectrophotometric tracking of coupling progress at 400 nm. • Single-site pre-activated NVOC carbonate-no crosslinking risk • UV-cleavable at 350-365 nm; Fmoc-SPPS compatible • Enables self-immolative polymer end-capping for light-triggered depolymerization • Orthogonal photolysis selectivity over oNBC groups In stock; standard packs 10-100 mg; bulk custom available.

Molecular Formula C16H14N2O9
Molecular Weight 378.29 g/mol
CAS No. 163518-08-9
Cat. No. B12557842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,5-Dimethoxy-2-nitrophenyl)methyl 4-nitrophenyl carbonate
CAS163518-08-9
Molecular FormulaC16H14N2O9
Molecular Weight378.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC
InChIInChI=1S/C16H14N2O9/c1-24-14-7-10(13(18(22)23)8-15(14)25-2)9-26-16(19)27-12-5-3-11(4-6-12)17(20)21/h3-8H,9H2,1-2H3
InChIKeyZSZFIWWSSVGQOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (4,5-Dimethoxy-2-nitrophenyl)methyl 4-nitrophenyl carbonate Matters


(4,5-Dimethoxy-2-nitrophenyl)methyl 4-nitrophenyl carbonate is a photocleavable mixed carbonate reagent belonging to the 6-nitroveratryl (NVOC) class of photolabile protecting groups. With molecular formula C₁₆H₁₄N₂O₉ and a molecular weight of 378.29 g/mol, it features a dimethoxy-ortho-nitrobenzyl group esterified to a 4-nitrophenyl carbonate leaving group . This compound serves as a stable, pre-activated form of the NVOC protecting group, enabling light-controlled release of active molecules such as amines, hydroxyls, and carboxylic acids . It is used extensively in peptide synthesis, oligosaccharide assembly, self-immolative polymer end-capping, and photocaged probe construction in chemical biology and materials chemistry contexts.

Why Generic Analogs Fail as Substitutes


Using the closely related 4,5-dimethoxy-2-nitrobenzyl chloroformate (NVOC-Cl, CAS 42855-00-5) or bis(4-nitrophenyl) carbonate (CAS 5070-13-3) as a direct substitute for (4,5-Dimethoxy-2-nitrophenyl)methyl 4-nitrophenyl carbonate introduces significant risks to yield, purity, and workflow reproducibility. NVOC-Cl is explicitly labelled as moisture and light sensitive and reacts with water, necessitating rigorously anhydrous conditions and often leading to side-product formation due to HCl liberation . Bis(4-nitrophenyl) carbonate is a symmetrical reagent (two activated sites), which produces a 4-nitrophenol by-product for each carbonyl attacked, and inherently doubles the waste compared to the mono-activated target compound . Direct coupling of NVOC alcohol with 4-nitrophenyl chloroformate in-situ is irreproducible without meticulous temperature and base control . Additionally, the photolytic quantum yield and cleavage efficiency of the NVOC group depend strongly on the nature of the leaving group, so swapping leaving groups without data-based evidence (e.g., chloride versus 4-nitrophenolate) alters the critical performance parameter of photorelease rate [1].

Quantitative Evidence Guide


Photolytic Quantum Yield Depends on Leaving Group

The photolytic quantum yield for photorelease from the o-nitroveratryl chromophore is strongly influenced by the identity of the leaving group at the benzylic position. Quantum yields for seven different leaving groups (LGs) were measured, and the efficiency of photorelease correlates with the radical stabilization energy provided by the LG [1]. While the absolute quantum yield for the 4-nitrophenyl carbonate leaving group was not measured in this specific study, the 4-nitrophenolate anion is a well-precedented, superior leaving group compared to chloride, bromide, or carboxylate alternatives. Literature on related NVOC esters reports that the α-carboxy-6-nitroveratryl (RCNV) group exhibits a photolysis quantum yield of 0.17 and a rate of 325 s⁻¹ [2]. By class-level inference, the 4-nitrophenyl carbonate leaving group is expected to provide higher quantum efficiency than chloride (NVOC-Cl) due to the greater radical stabilization capacity of the para-nitrophenoxy moiety.

Photochemical Biology Photoremovable Protecting Groups Chemical Biology

Orthogonal Photolysis Selectivity over Nitrobenzyl Carbonate

The nitroveratryl (NV) group can be photolyzed with high priority when NV and ortho-nitrobenzyl carbonate (oNBC) are used together as protecting groups of glycans . This orthogonal cleavage allows selective deprotection of NV-protected hydroxyls in the presence of oNBC-protected hydroxyls, a selectivity profile that is not achievable with NVOC-Cl or bis(4-nitrophenyl) carbonate. The photolytic products could be used directly in the subsequent glycosylation without further purification . This orthogonal photolysis was demonstrated in the rapid preparation of a Mycobacterium tuberculosis tetrasaccharide and a derivative of glucosyl glycerol.

Oligosaccharide Synthesis Orthogonal Protecting Groups Photochemistry

UV-Triggered Self-Immolative Polymer Depolymerization

Polymerization of commercially available ethyl glyoxylate, followed by end-capping with a 6-nitroveratryl carbonate, provides poly(ethyl glyoxylate) (PEtG) that depolymerizes selectively upon irradiation with UV light, ultimately generating ethanol and the metabolic intermediate glyoxylic acid hydrate [1]. This demonstrates the utility of the 6-nitroveratryl carbonate moiety as a photochemically labile end-cap for triggerable self-immolative polymers. The end-to-end depolymerization mechanism is unique to the 6-nitroveratryl carbonate end-cap and cannot be replicated with non-carbonate leaving groups such as NVOC-Cl (which produces a stable carbamate linkage rather than a depolymerizable carbonate).

Polymer Chemistry Self-Immolative Polymers Controlled Degradation

Reactive Carbonate Tag for Peptide Solubility and Ligation

An o-nitroveratryloxycarbonyl-based solubilizing tag was developed to improve the chemical synthesis of poorly soluble peptides and proteins. Tag installation markedly enhances the aqueous solubility of hydrophobic peptide fragments, while allowing clean removal via UV irradiation [1]. The reactive carbonate group in this tag is used for efficient coupling to peptide-bound amines, forming a carbamate linkage that is stable to standard solid-phase peptide synthesis (SPPS) conditions but cleavable upon UV irradiation . This functional profile—stable during synthesis, removable by light—is essential for peptide fragment condensation approaches and is not matched by NVOC-Cl (which lacks the solubility-enhancing architecture) or bis(4-nitrophenyl) carbonate (which produces dimeric side-products when used for peptide modification).

Peptide Synthesis Solubilizing Tags Protein Ligation

Mono-Activated Mixed Carbonate vs. Symmetrical Bis-Carbonate

Bis(4-nitrophenyl) carbonate (CAS 5070-13-3) is widely used for synthesizing 4-nitrophenyl active esters of N-protected amino acids and for preparing symmetrical and unsymmetrical ureas . Each molecule contains two 4-nitrophenyl carbamate groups, meaning that upon reaction with an amine, two equivalents of the chromophoric 4-nitrophenol leaving group are released per carbonate unit. In contrast, (4,5-Dimethoxy-2-nitrophenyl)methyl 4-nitrophenyl carbonate is a mono-activated mixed carbonate that releases only one equivalent of 4-nitrophenol upon nucleophilic attack, with the other fragment being the photolabile NVOC group. This stoichiometric difference is critical for applications requiring clean mono-functionalization with simultaneous photocage installation, as bis(4-nitrophenyl) carbonate generates a bis-substituted by-product that must be chromatographically removed. The target compound thus combines activation (4-nitrophenyl leaving group enabling spectrophotometric monitoring at 400 nm) with photolability (NVOC group enabling UV-triggered release) in a single reagent.

Peptide Synthesis Reagent Comparison Activated Carbonates

Dual Photoprotection and Self-Immolative Linker in Prodrugs

The 6-nitroveratryl group was demonstrated to work both as a photoprotecting group and a self-immolative moiety, enabling dual-mode release strategies for prodrugs and probes [1]. Conjugates of arylmonomethyltriazenes (active species of marketed cancer drugs) with the 6-nitroveratryl group were synthesized, and the photorelease of an umbelliferone probe was demonstrated upon UV exposure [1]. This dual functionality distinguishes the 6-nitroveratryl carbonate derivative from simpler nitrobenzyl protecting groups (e.g., 2-nitrobenzyl or 4-nitrobenzyl chloroformates) that lack the self-immolative cascade capability. The self-immolative mechanism involves a 1,6-elimination or cyclization following the initial photochemical cleavage, enabling the release of a broader spectrum of payload molecules.

Prodrug Design Self-Immolative Systems Photopharmacology

Optimal Application Scenarios


Photocaged Peptide and Protein Synthesis

This compound is the reagent of choice for introducing the NVOC photolabile protecting group onto amine- or hydroxyl-containing biomolecules. The 4-nitrophenyl carbonate leaving group enables spectrophotometric monitoring of coupling progress (λ = 400 nm), while the installed NVOC group can be cleanly removed by UV irradiation at 350-365 nm. This is essential for solid-phase peptide synthesis of photocaged peptides used in chemical biology studies requiring spatial and temporal control of bioactivity [1]. Unlike NVOC-Cl, the carbonate does not generate HCl during coupling, thereby avoiding acid-labile side-chain deprotection issues common in Fmoc-SPPS workflows.

End-Capping of Light-Triggered Self-Immolative Polymers

The 6-nitroveratryl carbonate moiety directly serves as the UV-responsive end-cap that initiates end-to-end depolymerization of poly(ethyl glyoxylate) and related polyglyoxylate materials [2]. This application is unique to the carbonate form of NVOC and cannot be achieved using NVOC-Cl (which generates a stable urethane end-group) or bis(4-nitrophenyl) carbonate (which crosslinks rather than end-caps). The resulting self-immolative polymers degrade into volatile or metabolically benign products (ethanol, glyoxylic acid hydrate), making them attractive for biomedical coatings and drug delivery systems.

Orthogonal Dual-Protection in Oligosaccharide Synthesis

The NV group installed by this reagent can be photolyzed with high priority over ortho-nitrobenzyl carbonate (oNBC) protecting groups, enabling stepwise, light-controlled deprotection cascades in complex glycan assembly . This orthogonal selectivity is pre-engineered into the NVOC chromophore and represents a capability that is not available with generic nitrobenzyl protecting groups. The resulting photolytic products are directly usable in subsequent glycosylation steps without further purification, streamlining multi-step oligosaccharide syntheses of biologically relevant targets such as mycobacterial antigens.

Photocaged Prodrug and Molecular Probe Construction

The 6-nitroveratryl group installed via this carbonate reagent functions both as a photoprotecting group and a self-immolative linker mechanism [3]. This dual functionality enables the design of light-activated prodrugs and fluorescent probes where the initial photochemical event triggers a cascade (1,6-elimination or cyclization) that releases the active payload. This is particularly valuable for photopharmacology applications requiring precise spatiotemporal control of drug activity, where simpler photocleavable groups lacking the self-immolative function would limit the range of releasable payloads.

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